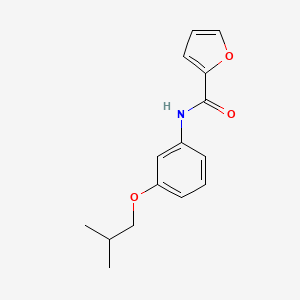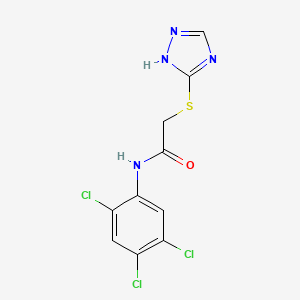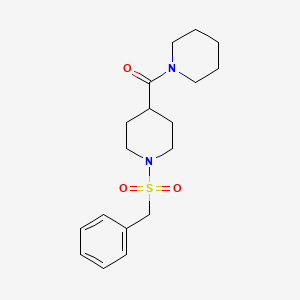
3-(2-fluorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as FPTI, is a thiazolidinone derivative that has attracted significant attention in the scientific community due to its potential applications in drug development. This compound exhibits promising pharmacological properties, including anti-inflammatory, anticancer, and antidiabetic activities.
Mechanism of Action
The exact mechanism of action of 3-(2-fluorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways. For example, this compound has been shown to activate the AMPK pathway, which plays a crucial role in glucose and lipid metabolism. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It can induce apoptosis, inhibit cell cycle progression, and suppress angiogenesis in cancer cells. It also inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Furthermore, this compound enhances insulin sensitivity and reduces blood glucose levels, making it a potential therapeutic agent for diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(2-fluorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is its simple and efficient synthesis method, which makes it easy to obtain in large quantities. It also exhibits promising pharmacological properties, making it a potential candidate for drug development. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in vivo. Furthermore, its mechanism of action is not fully understood, which makes it challenging to optimize its pharmacological properties.
Future Directions
There are numerous future directions for 3-(2-fluorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one research. One area of research is the optimization of its pharmacological properties, such as its solubility and bioavailability. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Furthermore, this compound can be used as a lead compound for the development of novel anticancer, anti-inflammatory, and antidiabetic agents.
Scientific Research Applications
3-(2-fluorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its anticancer activity. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It exerts its anticancer effects by inducing apoptosis, inhibiting cell cycle progression, and suppressing angiogenesis.
Another area of research is the anti-inflammatory activity of this compound. Inflammation plays a crucial role in the pathogenesis of various diseases, including arthritis, asthma, and inflammatory bowel disease. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
This compound also exhibits antidiabetic activity by enhancing insulin sensitivity and reducing blood glucose levels. It achieves this by activating the AMPK pathway, which plays a crucial role in glucose and lipid metabolism.
properties
IUPAC Name |
(5E)-3-(2-fluorophenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2OS2/c16-11-3-1-2-4-12(11)18-14(19)13(21-15(18)20)9-10-5-7-17-8-6-10/h1-9H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEJFWMIOPJSCQ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC=NC=C3)/SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methylbenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4690278.png)
![2-[1-(2-hydroxybenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenylethanone](/img/structure/B4690281.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4690284.png)
![3-methyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4690289.png)
![3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B4690301.png)
![3-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4690305.png)

![[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4690322.png)
![1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B4690329.png)



![4-({[(1-propyl-4-piperidinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4690355.png)
